Leptosidin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-7-methoxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-16-11(18)5-3-9-14(20)13(22-15(9)16)7-8-2-4-10(17)12(19)6-8/h2-7,17-19H,1H3/b13-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRGTMTYWMVLMU-QPEQYQDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)O)O)C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)O)O)/C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028834 | |
| Record name | (Z)-2-((3,4-Dihydroxyphenyl)methylene)-6-hydroxy-7-methoxy-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486-24-8 | |
| Record name | (2Z)-2-[(3,4-Dihydroxyphenyl)methylene]-6-hydroxy-7-methoxy-3(2H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leptosidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-2-((3,4-Dihydroxyphenyl)methylene)-6-hydroxy-7-methoxy-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEPTOSIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE67J9PR82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Isolation Methodologies
Botanical Sources and Geographic Distribution
Leptosidin is found in a select number of plant species, with its primary sources being concentrated within specific genera. The distribution of these plants spans various continents, reflecting a diversity in their native habitats.
The genus Coreopsis, part of the Asteraceae family, is the most significant natural source of this compound. The compound was first isolated from Coreopsis grandiflora in 1943. wikipedia.org This species, along with Coreopsis lanceolata, is native to North America and is also cultivated in Asia and other regions for ornamental purposes. nih.gov Research has consistently identified this compound as a key flavonoid constituent in the petals of these plants. acgpubs.orgmdpi.com In Coreopsis lanceolata flowers, quantitative analysis has determined the content of this compound to be approximately 2.8 ± 0.3 mg/g in the methanol (B129727) extract. nih.govresearchgate.net
Table 1: this compound Content in Coreopsis lanceolata
| Plant Species | Part | Extraction Method | This compound Content (mg/g of extract) |
| Coreopsis lanceolata | Flowers | Methanol Extraction | 2.8 ± 0.3 |
Data sourced from HPLC analysis of methanolic extracts. nih.govresearchgate.net
Flemingia strobilifera, a member of the Leguminosae (Fabaceae) family found in regions of South and Southeast Asia, has been noted as a source of a related compound. doc-developpement-durable.orgsocfindoconservation.co.id Specifically, the aurone (B1235358) glycoside Leptosin, which is the 7-O-β-D-glucopyranoside of this compound, has been identified in the leaves of this plant. nih.govdoc-developpement-durable.org While this compound is the aglycone of Leptosin, early phytochemical studies highlighted the presence of the glycoside form in this particular species.
While this compound's presence is well-documented in Coreopsis, its occurrence in other plant families is less common. The Fabaceae family, which includes Flemingia strobilifera, is a rich source of various flavonoids. phcogrev.commdpi.com However, specific investigations into the phytochemical profiles of species such as Retama raetam (white weeping broom), native to North Africa and the Middle East, and the winged bean, Psophocarpus tetragonolobus, a tropical legume, have not reported the presence of this compound, focusing instead on other classes of flavonoids and phenolic compounds. ekb.egmdpi.comnih.govmdpi.com Similarly, Perilla frutescens (perilla or shiso), a culinary and medicinal herb from the Lamiaceae family, has been extensively analyzed for its chemical constituents, which include various phenolic compounds, but this compound has not been identified among them. semanticscholar.orgnih.gov
Advanced Chromatographic Separation Techniques for Isolation
The purification of this compound from its natural plant sources relies on established and advanced chromatographic methods to separate it from a complex mixture of other phytochemicals.
Initial extraction of this compound from plant material, such as the petals of Coreopsis grandiflora, often involves the use of methanol. researchgate.net The resulting crude extract is then subjected to liquid-liquid partitioning. This technique separates compounds based on their differential solubility in immiscible solvents. For instance, fractions can be created using solvents like hexane, diethyl ether, and ethyl acetate (B1210297). researchgate.net The ethyl acetate fraction, often enriched with flavonoids like this compound, is then typically subjected to column chromatography for further purification. acgpubs.org This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase is passed through the column.
High-Performance Liquid Chromatography (HPLC) is a critical tool for both the analysis and isolation of this compound. Analytical HPLC is used to identify and quantify the amount of this compound in plant extracts with high precision. nih.gov For example, HPLC analysis of Coreopsis lanceolata flower extracts identified a peak for this compound at a retention time of approximately 35.72 minutes under specific conditions. nih.gov Preparative HPLC is employed to isolate pure this compound from the enriched fractions obtained through other chromatographic methods. researchgate.net This technique allows for the collection of the compound as it elutes from the column, providing a highly purified sample for further study.
Table 2: HPLC Retention Time for this compound
| Compound | Plant Source | Retention Time (min) |
| This compound | Coreopsis lanceolata Flowers | 35.72 |
Retention times are specific to the analytical conditions described in the source. nih.gov
Spectroscopic Characterization and Structural Elucidation for Purity and Identity Confirmation in Research
The definitive identification and structural elucidation of this compound rely on a combination of modern spectroscopic techniques. These methods are essential for confirming the compound's molecular structure, purity, and stereochemistry in research settings. The primary techniques employed include mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and to a lesser extent, infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. researchgate.netdtu.dk Using techniques like electrospray ionization (ESI), researchers can obtain an accurate mass measurement. This data is fundamental for confirming the molecular formula, which for this compound is C₁₆H₁₂O₆. nih.gov In studies involving this compound isolated from Coreopsis grandiflora, HRMS analysis in negative ion mode recorded a mass-to-charge ratio (m/z) that corresponds to the deprotonated molecule [M-H]⁻, further validating its chemical formula. acgpubs.org
| Ion Mode | Observed m/z [M-H]⁻ | Calculated m/z for C₁₆H₁₁O₆⁻ | Molecular Formula | Source |
|---|---|---|---|---|
| ESI- | 299.0566 | 299.0561 | C₁₆H₁₂O₆ | acgpubs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, allowing for the unambiguous assignment of its structure. Both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (e.g., HSQC, HMBC) experiments are utilized for complete structural elucidation. acgpubs.orgacgpubs.org
The ¹H-NMR spectrum reveals the chemical shifts, splitting patterns, and integration of all protons in the molecule. The ¹³C-NMR spectrum provides the chemical shifts for each carbon atom. The specific chemical shift values are crucial for confirming the substitution pattern on the aromatic rings and the geometry of the exocyclic double bond. acgpubs.orgacgpubs.org For aurones like this compound, the geometry at the C-2 and C-10 positions is typically assigned as the Z-isomer based on the chemical shift of the H-10 proton in the ¹H-NMR spectrum and the C-10 carbon in the ¹³C-NMR spectrum. acgpubs.orgacgpubs.orgmdpi.com
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Source |
|---|---|---|---|---|
| H-4 | 7.14 | d | 8.7 | acgpubs.org |
| H-5 | 6.46 | d | 8.7 | acgpubs.org |
| H-10 | 6.70 | s | acgpubs.org | |
| H-2' | 7.37 | d | 2.1 | acgpubs.org |
| H-5' | 6.87 | d | 8.2 | acgpubs.org |
| H-6' | 7.22 | dd | 8.2, 2.1 | acgpubs.org |
| 7-OCH₃ | 3.97 | s | acgpubs.org |
| Position | Chemical Shift (δ, ppm) | Source |
|---|---|---|
| C-2 | 147.2 | acgpubs.org |
| C-3 | 183.1 | acgpubs.org |
| C-3a | 112.5 | acgpubs.org |
| C-4 | 126.8 | acgpubs.org |
| C-5 | 102.0 | acgpubs.org |
| C-6 | 159.9 | acgpubs.org |
| C-7 | 136.2 | acgpubs.org |
| C-7a | 155.6 | acgpubs.org |
| C-10 | 111.4 | acgpubs.org |
| C-1' | 125.1 | acgpubs.org |
| C-2' | 117.5 | acgpubs.org |
| C-3' | 146.4 | acgpubs.org |
| C-4' | 150.3 | acgpubs.org |
| C-5' | 116.5 | acgpubs.org |
| C-6' | 124.7 | acgpubs.org |
| 7-OCH₃ | 57.0 | acgpubs.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups. These include broad bands for the hydroxyl (-OH) groups, a sharp, strong peak for the conjugated ketone carbonyl (C=O) group, and several bands corresponding to C=C stretching in the aromatic rings and the C-O stretching of the ether and phenol (B47542) groups. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule. mdpi.comnih.gov Flavonoids, including aurones, exhibit characteristic UV-Vis spectra due to their extensive π-electron systems. The spectrum of this compound is expected to show distinct absorption maxima that are characteristic of the aurone chromophore, which can be useful for both qualitative identification and quantitative analysis. mdpi.com
Biosynthesis and Metabolic Pathways
Integration of Leptosidin Biosynthesis into General Flavonoid Pathways
The biosynthesis of all flavonoids, including aurones like this compound, begins with the convergence of two major metabolic routes: the shikimate pathway, which provides a C6-C3 phenylpropanoid unit, and the acetate-malonate pathway, which supplies three C2 units. nih.govnih.gov These precursors are assembled into a C15 chalcone (B49325) scaffold, the central intermediate for virtually all classes of flavonoids. nih.gov From this chalcone intermediate, specific enzymatic modifications and cyclizations lead to the diverse array of flavonoid structures, with aurone (B1235358) formation representing one of these distinct branches. researchgate.netsemanticscholar.org The chalcone precursor for this compound is lanceoletin. pnas.org
The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids in plants and microorganisms. nih.govrsc.org It commences with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, ultimately yielding chorismate. nih.govfrontiersin.org Chorismate is a critical branch-point metabolite that serves as the precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan. frontiersin.org
For flavonoid biosynthesis, the pathway proceeds through L-phenylalanine. nih.govresearchgate.net A series of three enzymatic reactions, referred to as the general phenylpropanoid pathway, converts L-phenylalanine into p-coumaroyl-CoA. nih.gov This activated thioester serves as the C6-C3 starter unit for the formation of the chalcone backbone, representing the direct contribution of the shikimate pathway to the flavonoid scaffold. nih.govresearchgate.net
The acetate-malonate pathway provides the building blocks for the A-ring of the flavonoid structure. slideshare.net The initial precursor for this pathway is acetyl-CoA, which is carboxylated by acetyl-CoA carboxylase (ACCase) to form malonyl-CoA. nih.govsips.org.in Malonyl-CoA serves as the C2 "extender" unit in a series of condensation reactions. sips.org.in In the first committed step of flavonoid biosynthesis, one molecule of p-coumaroyl-CoA (from the shikimate pathway) is condensed with three molecules of malonyl-CoA. nih.govresearchgate.net This reaction, catalyzed by chalcone synthase, forms the C15 skeleton of naringenin (B18129) chalcone (a 2',4,4',6'-tetrahydroxychalcone), the foundational structure from which aurones and other flavonoids are derived. researchgate.netresearchgate.net
Specific Biogenetic Steps Leading to Aurone Formation
The formation of aurones from the general flavonoid pathway requires specific enzymatic steps that convert the initial chalcone intermediate into the characteristic (Z)-2-benzylidenebenzofuran-3(2H)-one structure. This process involves the formation of a specific chalcone precursor followed by an oxidative cyclization event.
The biosynthesis of aurones begins with the formation of a 2'-hydroxychalcone (B22705). chemijournal.comencyclopedia.pub This is accomplished by the enzyme Chalcone Synthase (CHS), which catalyzes the sequential condensation of three malonyl-CoA units with one molecule of p-coumaroyl-CoA. researchgate.netresearchgate.net This reaction not only builds the C15 backbone but also establishes the polyketide-derived A-ring and the shikimate-derived B-ring. The resulting open-chain intermediate, naringenin chalcone (2',4,4',6'-tetrahydroxychalcone), is the central precursor for a vast number of flavonoids. nih.govsemanticscholar.org For the biosynthesis of this compound, the specific chalcone precursor is lanceoletin (2',4',3,4-tetrahydroxy-6'-methoxychalcone).
The pivotal step in aurone biogenesis is the oxidative cyclization of the 2'-hydroxychalcone precursor. chemijournal.comresearchgate.net This reaction converts the open-chain chalcone into the five-membered heterocyclic ring characteristic of aurones. chemijournal.com The mechanism involves an intramolecular attack from the 2'-hydroxyl group onto the α-carbon of the propenone chain. chemijournal.comresearchgate.net This cyclization is an oxidative process, distinct from the isomerization reaction that forms flavanones. chemijournal.com In plants, this transformation is catalyzed by enzymes known as aurone synthases. ijpab.com The reaction results in the formation of a benzofuranone core, with the B-ring attached via an exocyclic double bond. chemijournal.com
Enzymatic Machinery and Molecular Genetic Regulation of Aurone Biogenesis (e.g., Chalcone Synthase, Aurone Synthase)
The biosynthesis of aurones is governed by a set of specific enzymes whose expression is tightly regulated. The key enzymes directing carbon flux towards aurones are chalcone synthase and aurone synthase. researchgate.netglobalsciencebooks.info
Aurone Synthase (AUS) is the key enzyme that defines the aurone branch of the pathway. encyclopedia.pubijpab.com It catalyzes the oxidative cyclization of 2'-hydroxychalcones to form aurones. globalsciencebooks.info Plant aurone synthases are often identified as specialized polyphenol oxidases (PPOs) or peroxidases. oup.comnih.gov For instance, the aurone synthase from Coreopsis grandiflora (AUS1) is a catechol oxidase that not only performs the cyclization but can also hydroxylate the B-ring of the chalcone substrate. pnas.orgnih.govpnas.org In some species, such as snapdragon (Antirrhinum majus), aurone biosynthesis involves an additional crucial enzyme, Chalcone 4'-O-glucosyltransferase (4'CGT) . globalsciencebooks.infopnas.org This enzyme glycosylates the chalcone precursor in the cytoplasm, which is believed to facilitate its transport into the vacuole, where the vacuolar-localized Aurone Synthase (a PPO homolog) performs the final conversion to the aurone glucoside. semanticscholar.orgpnas.org This compartmentalization represents a key regulatory feature of the pathway. globalsciencebooks.info
Interactive Data Table: Key Enzymes in this compound Biosynthesis
| Enzyme Name | Abbreviation | Function | Precursor(s) | Product(s) |
| Chalcone Synthase | CHS | Catalyzes the formation of the C15 chalcone scaffold. | p-Coumaroyl-CoA, Malonyl-CoA | 2'-Hydroxychalcones (e.g., Lanceoletin) |
| Aurone Synthase | AUS | Catalyzes the oxidative cyclization of chalcones to aurones. | 2'-Hydroxychalcones (e.g., Lanceoletin) | Aurones (e.g., this compound) |
| Chalcone 4'-O-glucosyltransferase | 4'CGT | Glucosylates chalcones, often facilitating transport to the vacuole. | 2'-Hydroxychalcones | Chalcone 4'-O-glucosides |
Synthetic Strategies and Analog Development
Chemical Synthesis Approaches for Leptosidin
Several key reactions are employed in the chemical synthesis of aurones. These methods allow for the formation of the characteristic aurone (B1235358) scaffold with varying degrees of efficiency and stereoselectivity.
Aldol (B89426) Condensation Reactions
Aldol condensation is a widely used method for synthesizing aurones. rsc.orgrsc.orgresearchgate.net This reaction typically involves the condensation of a benzofuran-3(2H)-one with an appropriate aldehyde. rsc.orgmdpi.com The reaction can be carried out under acidic or basic conditions. rsc.org For instance, the synthesis of aurones, including this compound, has been successfully achieved using aldol condensation reactions with total yields ranging from 5% to 36%. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov This method is compatible with a variety of substituents on both the benzofuranone and aldehyde components, allowing for the synthesis of diverse aurone structures. rsc.org In one approach, 2,4-dihydroxyacetophenone is used as a starting material to generate a hydroxybenzofuran-3(2H)-one intermediate, which then undergoes aldol condensation with a substituted benzaldehyde (B42025) in the presence of a base like potassium hydroxide (B78521) to produce aurone derivatives. researchgate.net
Horner–Wadsworth–Emmons Reactions
The Horner–Wadsworth–Emmons (HWE) reaction is another valuable tool for the synthesis of α,β-unsaturated ketones, including the exocyclic double bond found in aurones. tcichemicals.comnih.gov This reaction involves the use of phosphonate (B1237965) carbanions, which react with aldehydes or ketones to form olefins. tcichemicals.com While the HWE reaction is generally known for favoring E-olefin products, conditions can be modified to influence selectivity. tcichemicals.com Although the provided search results specifically mention HWE reactions in the context of synthesizing chalcones and other compounds mdpi.comnih.govresearchgate.netresearchgate.netnih.govbeilstein-journals.org, and synthesizing unsaturated esters as part of analog synthesis nih.gov, its application in directly forming the aurone exocyclic double bond from a benzofuranone and a phosphonate-stabilized carbanion derived from an aldehyde equivalent is a plausible synthetic strategy for aurones, given its utility in creating similar α,β-unsaturated systems.
Friedel–Crafts Acylation in Aurone Synthesis
Friedel–Crafts acylation is a common method for introducing acyl groups onto aromatic rings and is relevant in the synthesis of the benzofuranone core of aurones. For example, the benzofuranone precursor for aurones can be prepared using standard Friedel–Crafts approaches from phenols. mdpi.com One method involves the Friedel–Crafts acylation of α-phenylthioacetic acid to obtain a key intermediate for the synthesis of thioaurones, which are sulfur analogs of aurones. nih.gov While Friedel–Crafts acylation is a fundamental reaction in organic synthesis for forming carbon-carbon bonds in aromatic systems, its direct application in forming the aurone scaffold itself is typically in the preparation of the benzofuranone starting material. tandfonline.comresearchgate.net
Cyclization of Chalcone (B49325) Precursors
Aurones can be synthesized through the oxidative cyclization of 2'-hydroxychalcones. researchgate.netnih.govnih.gov This approach is similar to the biosynthesis of aurones in plants, where 2'-hydroxychalcones undergo dehydrogenative cyclization catalyzed by enzymes like aureusidin (B138838) synthase. nih.govnih.govplos.org In chemical synthesis, this cyclization can be mediated by various oxidative agents, including mercury(II) acetate (B1210297) or copper(II) bromide. nih.govnih.gov For instance, the oxidation of 2'-hydroxychalcones with mercury(II) acetate in pyridine (B92270) or copper(II) bromide in DMSO has been shown to yield aurones in good to excellent yields. nih.govnih.gov This method provides a direct route to the aurone core from readily accessible chalcone precursors. nih.govnih.gov
Intramolecular Rearrangement of Oxiranes and Ring Contraction of Flavones as Alternative Routes
Alternative synthetic routes to aurones include the intramolecular rearrangement of oxiranes and the ring contraction of flavones. In one approach, oxiranes, prepared by the oxidation of chalcones, undergo a copper-catalyzed tandem intramolecular ring-opening followed by Ullman coupling to provide stereoselective (Z)-aurones. nih.govsemanticscholar.org This method offers a one-pot stereoselective synthesis of aurone analogs. nih.govsemanticscholar.org Another route involves the ring contraction of flavones. For example, treating 3-tosylflavones with primary amines can lead to the formation of 2'-alkylamino aurones through a rearrangement process. nih.govsemanticscholar.orgresearchgate.net Similarly, the reaction of 3-bromoflavones with amines or N-phenylurea in the presence of a base and copper(I) iodide can yield aminated aurones via a sequence of aza-Michael addition, ring opening, and ring closing. semanticscholar.org These alternative strategies provide access to aurones and their analogs through different mechanistic pathways.
Design and Synthesis of this compound Derivatives and Structural Analogs
The design and synthesis of this compound derivatives and structural analogs are crucial for exploring their biological activities and optimizing their properties. Structural modifications can be made on different parts of the aurone scaffold, including the A, B, and C rings. preprints.orgmdpi.com These modifications aim to create compounds with improved efficacy, selectivity, or pharmacokinetic profiles.
Analogs can be synthesized by varying the substituents on the benzofuranone core (A and C rings) and the benzylidene group (B ring). preprints.orgmdpi.com For instance, studies have involved introducing different electron-withdrawing or electron-donating groups onto the aromatic rings. preprints.orgmdpi.com The replacement of the B ring phenyl group with other aromatic systems, such as the 2-arylthiazole system, has also been explored to obtain aurone analogs with potentially enhanced biological activity. preprints.org Furthermore, the synthesis of azaaurones, where the intracyclic oxygen in the C ring is replaced by nitrogen, represents a structural modification that has shown promise in terms of selective cytotoxicity against certain multidrug-resistant cancer cells. preprints.orgmdpi.comsci-hub.se The synthesis of these derivatives often utilizes the core synthetic strategies described in Section 4.1, adapted to incorporate the desired structural changes. researchgate.netmdpi.comsci-hub.senih.govnih.gov
Research findings indicate that structural variations significantly impact the biological activities of aurone analogs. For example, studies on azaaurones have identified compounds with potent antimalarial, anti-Mycobacterium tuberculosis, antiviral, and anticancer activities. mdpi.com The position and nature of substituents on the aromatic rings play a crucial role in determining the activity profile of these compounds. mdpi.comfrontiersin.org
Methodologies for Investigating Synthetic Yields and Stereoselectivity
The investigation of synthetic yields and stereoselectivity is paramount in the development of efficient and controlled chemical synthesis routes for compounds like this compound, a type of flavonoid. Achieving high selectivity and yield in organic synthesis can be challenging due to potential side reactions and competing pathways moravek.com. Various methodologies are employed to monitor reaction progress, quantify product formation, and determine the stereochemical outcome.
Analytical methods play a crucial role in determining reaction yields and stereoselectivity. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are routinely used for compositional analysis of reaction mixtures magritek.comrsc.org. 1H and 13C NMR are common, but other nuclei like 19F and 31P can also be utilized to follow the course of a reaction, identify intermediates, and quantify chemical species magritek.com. NMR is particularly valuable for directly quantifying the diastereomeric ratio without the need for reference compounds or calibration magritek.com. Benchtop NMR spectroscopy allows for on-line/in-line monitoring of reactions, providing structural and quantitative information in real-time, which aids in understanding reaction kinetics magritek.com.
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are also widely used for quantifying reaction products and determining enantiomeric excess, often employing chiral columns and reference compounds magritek.comrsc.org. Dynamic chromatography, including dynamic HPLC, gas chromatography, and supercritical fluid chromatography, can be used in kinetic studies of stereoisomer interconversion rsc.org. Chiroptical methods like polarimetry, while historically used for enantiomeric purity analysis, are often supplemented or replaced by NMR and chiral chromatography for greater accuracy rsc.org.
In the context of flavonoid synthesis, including aurones which are structural isomers of flavones, various synthetic approaches have been developed, and the yields and stereoselectivity are key performance indicators. For instance, the oxidation of 2′-hydroxychalcones has been shown to yield aurones, with reported yields ranging from 70% to 85% depending on the specific conditions and oxidizing agent used nih.govsemanticscholar.org. Another approach involving the cyclization of chalcones using a heterogeneous nano-catalyst achieved yields between 16% and 80% with enantiomeric selectivity of less than 99% semanticscholar.org. Palladium-catalyzed carbonylation reactions have also been employed in aurone synthesis, providing yields in the range of 51% to 93% nih.govsemanticscholar.org.
Methodologies for optimizing reaction conditions to improve yield and stereoselectivity include techniques like Design of Experiments (DoE), a statistical approach to model reaction outcomes based on experimental inputs such as temperature and reaction time acs.org. Bayesian optimization (BO) is another efficient approach for identifying optimal conditions with a limited number of experiments, capable of jointly optimizing objectives like yield and stereoselectivity researchgate.net. Automated systems and flow chemistry techniques are also being increasingly utilized in organic synthesis to improve reaction control, accuracy, and productivity, which can impact yields and selectivity moravek.com.
Detailed research findings often involve reporting specific yields and stereochemical outcomes for synthesized compounds under defined reaction conditions. For example, in the synthesis of flavonoid acetamide (B32628) derivatives, yields of 80-82% were reported rsc.org. Studies on the synthesis of aurones via Knoevenagel condensation have shown yields ranging from 57% to 89% using specific catalysts and conditions mdpi.com.
While specific data tables detailing this compound synthesis yields and stereoselectivity were not extensively found in the search results, the general methodologies applied to flavonoid synthesis are highly relevant. The principles and techniques used for analyzing yields and stereochemistry in the synthesis of related flavonoid structures like flavones and aurones are applicable to this compound synthesis.
The determination of reaction mechanisms through methods like identifying products, detecting intermediates, and kinetic studies also provides crucial insights into factors influencing yield and stereoselectivity slideshare.net. Understanding the reaction pathway allows chemists to optimize conditions to favor the desired product and stereoisomer acs.orgslideshare.net.
Representative Yield Data from Flavonoid Synthesis Studies
While direct data for this compound is limited, the following table illustrates typical reported yields from studies on the synthesis of related flavonoid structures, highlighting the variability depending on the synthetic route and conditions.
| Flavonoid Class (Analogue) | Synthetic Method | Reported Yield Range (%) | Key Factors Influencing Yield / Selectivity | Source(s) |
| Aurones | Oxidation of 2′-hydroxychalcones | 70-85 | Oxidizing agent, reaction time, solvent | nih.govsemanticscholar.org |
| Aurones | Cyclization of chalcones (nano-catalyst) | 16-80 | Catalyst, reaction conditions | semanticscholar.org |
| Aurones | Palladium-catalyzed carbonylation | 51-93 | Catalyst, ligands, reaction conditions | nih.govsemanticscholar.org |
| Flavonoid Acetamide Deriv. | Sequential modification of hydroxyl groups | 80-82 | Reaction conditions | rsc.org |
| Aurones | Knoevenagel condensation (L-proline/glycerol) | 57-89 | Catalyst, solvent, energy source (ultrasound) | mdpi.com |
| Flavones | Photo-oxidative cyclisation of 2′-hydroxychalcones | High efficiency | Heterocycle n-oxide catalyst | jazindia.com |
| Flavanones | Intramolecular conjugated addition (organocatalyst) | 94% ee | Chiral quinine-thiourea catalyst | mdpi.comresearchgate.net |
Investigation of Biological Activities and Molecular Mechanisms Pre Clinical and in Vitro Studies
Anti-inflammatory and Immunomodulatory Effects
Leptosidin has demonstrated anti-inflammatory and immunomodulatory effects in various cellular models. Studies have explored its impact on mast cell degranulation, nitric oxide production, inflammatory enzyme expression, and pro-inflammatory cytokine secretion, along with the underlying cellular signaling pathways.
Modulation of Nitric Oxide (NO) Production in Macrophage and Microglia Cell Lines (e.g., RAW264.7, BV2)
This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells and BV2 microglia cells nih.govnih.govdntb.gov.uae-jecoenv.orgmdpi.comscilit.com. Studies indicate that this compound is one of the compounds from Coreopsis lanceolata that contributes to the suppression of NO formation in LPS-stimulated RAW 264.7 cells researchgate.netsemanticscholar.org. All compounds isolated from C. lanceolata, including this compound, inhibited NO production in LPS-induced BV2 and RAW264.7 cells nih.govmdpi.com.
Regulation of Inflammatory Enzyme Expression (e.g., Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2))
Research indicates that this compound can decrease the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 cells researchgate.netsemanticscholar.org. Along with other flavonoids from Coreopsis lanceolata, this compound suppressed iNOS protein expression in RAW 264.7 cells treated with LPS nih.gov. While another compound, phenylheptatriyne (B1219051), isolated from the same plant, significantly downregulated iNOS and COX-2 expression, this compound was also among the compounds that showed inhibitory effects on inflammatory mediators nih.govmdpi.com.
Suppression of Pro-inflammatory Cytokine Secretion (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β))
Studies on compounds from Coreopsis lanceolata have investigated the suppression of pro-inflammatory cytokine secretion. While phenylheptatriyne and 4',7-dimethoxyflavanone reduced the secretion of TNF-α and IL-6 in LPS-stimulated BV2 and RAW264.7 cells, this compound was among the compounds tested nih.govmdpi.com. One study indicated that all compounds tested, except for this compound, inhibited TNF-α production in RAW264.7 cells, while this compound was among the compounds that inhibited IL-6 production in RAW264.7 cells mdpi.com. Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β play key roles in inflammation biomolther.orgthermofisher.commdpi.comnih.govnih.gov.
Elucidation of Underlying Cellular Signaling Pathways (e.g., Calcium Signaling, NF-κB Pathway, Necroptosis Modulation)
The anti-inflammatory effects of compounds, including flavonoids, often involve the modulation of various intracellular signaling pathways such as NF-κB, MAPK, and calcium signaling mdpi.commdpi.commdpi.comulb.ac.benih.gov. The NF-κB pathway is a key regulator of inflammatory mediators like iNOS and COX-2 and pro-inflammatory cytokines mdpi.commdpi.comulb.ac.benih.govsciprofiles.comresearchgate.netwhiterose.ac.uk. While specific details on how this compound directly modulates calcium signaling or necroptosis were not prominently found in the provided results, studies on other compounds and inflammatory processes highlight the involvement of calcium signaling and NF-κB in inflammatory responses and cell death pathways like necroptosis ontosight.airesearchgate.netnih.govmdpi.comulb.ac.benih.govresearchgate.netwhiterose.ac.uk. Research on other compounds from Coreopsis lanceolata has shown inhibition of NF-κB activation in LPS-stimulated cells nih.govmdpi.comsciprofiles.com.
Antioxidant Mechanisms
This compound has demonstrated antioxidant activity. Studies using DPPH and ABTS assays showed that this compound exhibited high radical scavenging activity researchgate.netsemanticscholar.orgnih.gov. Along with other flavonoids, this compound showed powerful antioxidation by reducing oxidative stress in various cell lines, including Caco-2, RAW264.7, PC-12, and HepG2 cells researchgate.netsemanticscholar.orgnih.gov. This antioxidant capacity is considered a significant factor contributing to the anti-inflammatory properties of flavonoids ijpsr.comnarraj.org.
Direct Radical Scavenging Assays (e.g., DPPH, ABTS)
Studies have indicated that this compound exhibits radical scavenging activities. Isolated compounds, including this compound, from Coreopsis lanceolata flowers showed radical scavenging activities. researchgate.net The ability to scavenge ABTS and DPPH radicals has been mentioned in relation to this compound's antioxidant properties. ontosight.ai
Attenuation of Reactive Oxygen Species (ROS) in Diverse Cell Lines (e.g., Caco-2, RAW264.7, PC-12, HepG2)
This compound has demonstrated the ability to attenuate reactive oxygen species (ROS) in various cell lines. Isolated compounds from Coreopsis lanceolata flowers, including this compound, showed recovery activities against reactive oxygen species in Caco-2, RAW264.7, PC-12, and HepG2 cells. researchgate.net
Superoxide (B77818) Dismutase (SOD)-like Activity Investigations
Investigations into the superoxide dismutase (SOD)-like activity of this compound have been conducted. While some studies on Coreopsis lanceolata extracts mention SOD-like activity, the specific high SOD-like activity (23.9% inhibition rate) was attributed to a different isolated compound, 7,3',4'-trihydroxy-8-methoxyflavanone, not explicitly this compound. researchgate.netnih.gov However, the broad category of isolated compounds showing antioxidant effects from Coreopsis lanceolata flowers includes this compound. researchgate.net
Anticancer and Apoptosis Induction Studies
Research has explored the anticancer effects of this compound, focusing on its cytotoxicity, antiproliferative effects, and mechanisms of apoptosis induction in cancer cell lines.
Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines (e.g., Prostate Cancer DU145 and PC3, Colorectal Cancer Cells)
This compound has shown cytotoxicity and antiproliferative effects in specific cancer cell lines. In human prostate cancer (PCa) cells, specifically DU145 and PC3 cells, this compound exhibited cytotoxicity. researchgate.netnih.gov One study noted that DU145 cells were more susceptible to this compound than PC3 cells. researchgate.net While there is mention of potential anti-colorectal cancer effects, detailed mechanisms and specific cytotoxicity data for this compound on colorectal cancer cell lines were not explicitly found in the provided search results, with related studies focusing on other compounds or general extracts. researchgate.netfrontiersin.org
Induction of Apoptotic Pathways and Cell Cycle Arrest (e.g., Sub-G1 Population, PARP Cleavage, Caspase Activation)
This compound has been shown to induce apoptosis and affect the cell cycle in cancer cells. In DU145 and PC3 prostate cancer cells, this compound augmented the sub-G1 population, which is indicative of apoptosis. researchgate.netnih.govresearchgate.net Furthermore, this compound was found to abrogate the expression of pro-poly (ADP-ribose) polymerase (pro-PARP) and pro-cysteine aspartyl-specific protease (pro-caspase3) in these cell lines, implying that its cytotoxicity is mediated by its apoptotic effect. researchgate.netnih.govresearchgate.net Cleavage of PARP and activation of caspases are key events in the induction of apoptosis. oncotarget.comnih.govnih.govresearchgate.net
Inhibition of Glycolytic Metabolism in Cancer Cells (e.g., Glucose, Lactate (B86563), ATP Modulation)
This compound has been observed to inhibit glycolytic metabolism in cancer cells. In DU145 and PC3 prostate cancer cells, this compound inhibited the expression of key glycolytic enzymes, including pyruvate (B1213749) kinase isozymes M2 (PKM2), Hexokinase 2 (HK2), and lactate dehydrogenase A (LDHA). researchgate.netnih.gov Consistently, this compound curtailed the levels of lactate, glucose, and ATP in these prostate cancer cells. researchgate.netnih.govresearchgate.netreferencecitationanalysis.com These findings suggest that this compound induces apoptosis via inhibition of glycolysis and the SIRT1/GLUT1 signaling axis in prostate cancer cells. researchgate.netnih.gov
Here is a summary of some research findings related to this compound's effects on prostate cancer cells:
| Cell Line | Effect Observed | Related Molecular Events | Source |
| DU145 | Cytotoxicity, augmented sub-G1 population | Abrogation of pro-PARP and pro-caspase3 expression, Inhibition of SIRT1, GLUT1, PKM2, HK2, LDHA expression | researchgate.netnih.gov |
| PC3 | Cytotoxicity, augmented sub-G1 population | Abrogation of pro-PARP and pro-caspase3 expression, Inhibition of SIRT1, GLUT1, PKM2, HK2, LDHA expression | researchgate.netnih.gov |
| DU145, PC3 | Curtailed levels of lactate, glucose, and ATP | Inhibition of glycolysis and SIRT1/GLUT1 signaling axis | researchgate.netnih.gov |
Disruption of Key Oncogenic Signaling Pathways (e.g., SIRT1/GLUT1, PI3K/Akt, PKM2, HK2, LDHA)
This compound has demonstrated the ability to disrupt several signaling pathways implicated in cancer cell survival and proliferation. Studies on human prostate cancer cells (DU145 and PC3) have shown that this compound induces apoptosis by inhibiting glycolysis and the SIRT1/GLUT1 signaling axis. researchgate.netnih.gov Specifically, this compound treatment led to a reduction in the expression of SIRT1 and GLUT1, along with a disruption in their binding. researchgate.netnih.gov Furthermore, this compound inhibited the expression of key glycolytic enzymes, including pyruvate kinase isozymes M2 (PKM2), Hexokinase 2 (HK2), and lactate dehydrogenase A (LDHA) in these cells. researchgate.netnih.govresearchgate.netreferencecitationanalysis.com This inhibition of glycolytic enzymes by this compound resulted in decreased levels of lactate, glucose, and ATP in the prostate cancer cells. researchgate.netnih.gov The SIRT1/GLUT1 pathway is known to influence cancer cell metabolism and proliferation, and its inhibition by this compound appears to contribute to the observed apoptotic effects. researchgate.netnih.govatlasgeneticsoncology.orgatlasgeneticsoncology.org
The PI3K/Akt signaling pathway is another crucial regulator of cancer progression, involved in cell growth, survival, and the cell cycle. mdpi.comnih.gov Aberrant activation of this pathway is frequently observed in various cancers. mdpi.comijbs.com Research indicates that the antiproliferative actions of the this compound-transferrin complex in colorectal cancer cells are mediated, at least in part, by the downregulation of the PI3K/Akt signaling pathway. nih.gov
PKM2, HK2, and LDHA are enzymes that play significant roles in aerobic glycolysis (the Warburg effect), a metabolic hallmark of many cancer cells that supports rapid proliferation. researchgate.netcolab.ws By inhibiting the expression of these enzymes, this compound disrupts cancer cell metabolism. researchgate.netnih.govresearchgate.netreferencecitationanalysis.com
Impact of Complexation with Biological Carriers (e.g., Transferrin) on Anticancer Efficacy and Cellular Internalization
The complexation of this compound with biological carriers like transferrin has been investigated as a strategy to enhance its anticancer effects and cellular delivery. A study focusing on colorectal cancer cells demonstrated that forming a complex with transferrin improved this compound's anticancer activity. nih.govresearchgate.netontosight.ai This enhanced effect was attributed to better cellular internalization of the complex compared to this compound alone. nih.gov The transferrin-Leptosidin complex also led to increased membrane leakage, inhibition of colony formation, and upregulation of caspase-9 and caspase-3 expression and activity in colorectal cancer cells. nih.gov The interaction between this compound and transferrin involves the formation of a static complex, primarily through hydrogen bonding and electrostatic interactions. nih.gov Transferrin is a protein involved in iron transport and its receptor is often overexpressed on the surface of cancer cells, making it a potential target for drug delivery. acs.org
Antidiabetic Potential and Glucose Homeostasis Regulation
This compound has also shown promise in the context of diabetes, particularly concerning glucose homeostasis.
Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibitory Activity
This compound has been identified as an inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. sciopen.comresearchgate.netdntb.gov.uanih.gove-jecoenv.orgmolaid.com DPP-4 is an enzyme that degrades incretin (B1656795) hormones, which play a role in regulating blood glucose levels. Inhibition of DPP-4 can lead to increased levels of active incretins, thereby improving insulin (B600854) secretion and glucose control. Studies have shown that this compound inhibits DPP-4 activity in a concentration-dependent manner. nih.gov
Recovery of Pancreatic Islet Function in Pre-clinical Models (e.g., Zebrafish)
Pre-clinical studies using alloxan-induced diabetic zebrafish models have investigated the effects of this compound on pancreatic islet function. Alloxan (B1665706) is known to damage pancreatic beta cells, leading to a reduction in islet size. nih.govresearchgate.net Research indicates that this compound can promote the recovery of injured pancreatic islets in these zebrafish models. nih.govresearchgate.netresearchgate.net This suggests a potential role for this compound in protecting or restoring the function of pancreatic islets, which are crucial for insulin production and glucose regulation. elifesciences.orgmdpi.com
Other Investigated Biological Activities
Tyrosinase Inhibition and Related Effects
This compound is an aurone (B1235358), a class of compounds that have been explored for various biological activities, including tyrosinase inhibition. researchgate.netctump.edu.vn Tyrosinase is a key enzyme involved in melanin (B1238610) synthesis, and its inhibitors are of interest for their potential in treating hyperpigmentation disorders and in cosmetic applications. Studies have investigated the tyrosinase inhibitory activity of this compound and related aurones. mdpi.comnih.gov While some aurones have shown high inhibitory potential, the activity can vary depending on the specific structural substitutions. mdpi.comnih.gov
Here is a table summarizing some of the key findings on this compound's biological activities:
| Biological Activity | Model/System | Key Findings | Source(s) |
| Disruption of Oncogenic Signaling (SIRT1/GLUT1) | Prostate cancer cells (DU145, PC3) | Inhibits glycolysis; reduces SIRT1 and GLUT1 expression; disrupts SIRT1-GLUT1 binding; inhibits PKM2, HK2, LDHA; decreases lactate, glucose, ATP; induces apoptosis. | researchgate.netnih.govresearchgate.netreferencecitationanalysis.com |
| Disruption of Oncogenic Signaling (PI3K/Akt) | Colorectal cancer cells | This compound-transferrin complex downregulates PI3K/Akt pathway. | nih.gov |
| Enhanced Anticancer Efficacy via Complexation | Colorectal cancer cells | Transferrin complex improves cellular internalization and anticancer effects; increases membrane leakage; inhibits colony formation; upregulates caspase-9 and -3. | nih.govresearchgate.netontosight.ai |
| DPP-4 Enzyme Inhibition | In vitro | Inhibits DPP-4 activity in a concentration-dependent manner. | sciopen.comresearchgate.netnih.gov |
| Recovery of Pancreatic Islet Function | Alloxan-induced diabetic zebrafish | Promotes recovery of injured pancreatic islets. | nih.govresearchgate.netresearchgate.net |
| Tyrosinase Inhibition | In vitro | Shows tyrosinase inhibitory activity (activity may vary based on structure). | mdpi.comnih.gov |
Antiviral Properties (e.g., HCV RNA Polymerase RdRp, Neuraminidase Inhibition)
Studies have investigated the potential of aurones, including this compound, to act as antiviral agents by targeting key viral enzymes such as Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp) and influenza virus neuraminidase.
HCV RdRp is essential for viral replication, making it a significant target for antiviral drug development. nih.govmdpi.commdpi.comlums.edu.pk In vitro studies have identified certain aurones as inhibitors of HCV RdRp activity. For instance, aureusidin (B138838), another aurone, has shown potent inhibition of RdRp with an IC₅₀ value of 5.2 μM. mdpi.com Structure-activity relationship analyses suggest that the presence of hydroxyl groups at positions 4 and 6 of the aurone nucleus is crucial for this inhibitory activity. mdpi.com While this compound itself has been mentioned in the context of aurones found in Coreopsis lanceolata, specific detailed in vitro data on its direct inhibitory activity against HCV RdRp in isolation were not prominently featured in the search results. However, the activity observed for other aurones like aureusidin suggests a potential for the aurone scaffold, to which this compound belongs, to interact with this enzyme. mdpi.com The mechanism of inhibition for some flavonoids against HCV RdRp has been shown to involve the inhibition of RNA binding to the polymerase. nih.gov
Antimalarial Activity of this compound Derivatives
The antimalarial activity of aurone derivatives, including those related to this compound, has been investigated through in vitro studies against Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.govresearchgate.net These studies aim to identify compounds with potential to combat drug-resistant strains of the parasite. nih.govplos.org
Analyses of structure-activity relationships among aurone derivatives have highlighted the importance of specific substitution patterns on the benzofuran (B130515) ring for achieving potent in vitro antimalarial efficacy. nih.govresearchgate.net In particular, the presence of a halogen atom at position 4 and/or an amino group at position 6 of the nucleus has been associated with improved activity. nih.govresearchgate.net
While natural aurones like this compound have been studied, synthetic analogues and derivatives have also been developed and screened for antimalarial properties. nih.govresearchgate.net Some novel aurone derivatives have demonstrated relevant antiplasmodial activity in vitro against chloroquine-resistant P. falciparum strains, with IC₅₀ values in the micromolar range. researchgate.net For example, certain derivatives containing basic moieties, such as 2-aminopyridine (B139424) or Mannich bases, have emerged as particularly active. researchgate.net
Despite promising in vitro results for some aurone derivatives, translating this efficacy to in vivo models has presented challenges, potentially due to bioavailability limitations often associated with natural poly-hydroxylated compounds. mdpi.comnih.gov
Data on the specific antimalarial activity of this compound itself were not prominently found in the provided search results, which focused more broadly on aurone derivatives and the structural features contributing to their activity. nih.govresearchgate.net However, the research on aurone derivatives provides a framework for understanding the potential of this class of compounds, including those structurally related to this compound, as antimalarial agents.
In vitro Antimalarial Activity of Select Aurone Derivatives
| Compound Class | Key Structural Features | P. falciparum Strain Tested | In vitro Activity (IC₅₀) | Source(s) |
| Aurone Derivatives | Halogen at position 4, Amino at position 6 | Not specified | Improved efficacy | nih.govresearchgate.net |
| Novel Aurone Derivatives | Basic moieties (e.g., 2-aminopyridine) | Chloroquine-resistant | 1.18 to 3.70 μM | researchgate.net |
Antiviral Target Enzymes and Relevant Compound Classes
| Viral Enzyme Target | Related Compound Classes | Notes | Source(s) |
| HCV RNA Polymerase (RdRp) | Aurones, Flavonoids | Some aurones (e.g., aureusidin) show inhibition; mechanism may involve RNA binding inhibition. | mdpi.comnih.gov |
| Influenza Neuraminidase | Aurones | Activity linked to hydroxyl groups at positions 4 or 6 and a double bond at position 2. | mdpi.com |
Structure Activity Relationship Sar Studies
Analysis of the Aurone (B1235358) Core Structure's Influence on Biological Potency
The biological potency of leptosidin is fundamentally linked to its core structure, an aurone. Aurones are a subclass of flavonoids characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-one skeleton. eurekaselect.comresearchgate.net This structure consists of a benzofuranone bicyclic system linked to a phenyl ring via an exocyclic double bond. nih.gov Unlike the more common flavones, which possess a six-membered heterocyclic C-ring, the aurone core is built upon a five-membered furanone ring. eurekaselect.comresearchgate.netijpab.com This structural distinction is significant, as the five-membered ring arrangement, biogenetically formed from chalcones, contributes to a unique spatial arrangement and electronic properties that influence biological interactions. ijpab.com
Role of Hydroxylation and Methoxy (B1213986) Substitutions on Activity Profiles
The specific pattern of hydroxyl (-OH) and methoxy (-OCH₃) groups on the this compound skeleton is a critical factor in defining its activity. This compound is substituted with hydroxyl groups at positions 6, 3', and 4', and a methoxy group at position 7. This substitution pattern significantly modulates its biological effects, particularly its antioxidant and anti-inflammatory properties.
The presence and position of hydroxyl groups are paramount for antioxidant activity. nih.gov For flavonoids in general, a greater number of hydroxyl groups tends to correlate with higher radical scavenging capacity. nih.gov The 3',4'-dihydroxy arrangement on ring B (the catechol group) is especially important for potent antioxidant action. nih.gov Conversely, the replacement of hydroxyl groups with methoxy groups often results in a loss or reduction of antioxidant activity. nih.govnih.gov However, methoxylation can influence other properties, such as metabolic stability and membrane permeability, which can be beneficial for other biological activities. researchgate.net For instance, studies on various flavonoids have shown that methoxy groups at certain positions can enhance anti-inflammatory or neuroprotective effects. nih.govnih.gov
In a comparative study, this compound demonstrated significant biological activity, which can be attributed to its specific substitution pattern. Its ability to recover pancreatic islets damaged by alloxan (B1665706) was nearly as effective as the positive control, glimepiride, and more effective than related flavonoids like leptosin, isoquercetin, and astragalin. researchgate.net
| Compound | Class | Key Substitutions | Increase in Pancreatic Islet Size (%) |
|---|---|---|---|
| This compound | Aurone | 6,3',4'-trihydroxy, 7-methoxy | 98.7 |
| Leptosin | Aurone Glycoside | This compound with glucose at pos. 6 | 89.8 |
| Isoquercetin | Flavonol Glycoside | Quercetin with glucose at pos. 3 | 78.0 |
| Astragalin | Flavonol Glycoside | Kaempferol with glucose at pos. 3 | 87.9 |
| Glimepiride (Control) | Sulfonylurea | N/A | 99.5 |
Impact of Ring C Formation and Stereochemistry on Efficacy
In the context of aurones, the heterocyclic ring is a five-membered furanone ring, distinct from the six-membered C-ring of flavanones and flavones. The structure and integrity of this furanone ring are essential for activity. Structure-activity relationship studies on related furanone compounds have shown that modifications to this ring system can significantly alter biological efficacy. ucc.ienih.gov
A defining feature of aurones is the stereochemistry of the exocyclic double bond that connects the benzofuranone core to the B-ring. This bond can exist in either a (Z) or (E) configuration. ijpab.com The vast majority of naturally occurring aurones, including this compound, are found in the more thermodynamically stable (Z) configuration. ijpab.com This stereochemistry is not trivial; it dictates the three-dimensional shape of the molecule and, consequently, its ability to bind to biological targets. nih.gov The (Z)-isomer places the B-ring in a specific orientation relative to the benzofuranone core, which is often crucial for optimal interaction with enzyme active sites or cellular receptors. eurekaselect.comresearchgate.net Studies on other biologically active molecules have consistently shown that stereochemistry plays a pivotal role in efficacy, with one isomer often being significantly more potent than the other. nih.gov Therefore, the inherent (Z)-geometry of this compound is considered a key contributor to its biological efficacy.
Comparative SAR with Chalcone (B49325) and Flavanone Analogs
Comparing the structure-activity relationships of aurones with their close biosynthetic relatives, chalcones and flavanones, provides valuable insights into the functional importance of the core scaffold. Chalcones are open-chain flavonoids that serve as precursors for both aurones and flavanones. researchgate.netmdpi.com Flavanones feature a six-membered C-ring, in contrast to the five-membered ring of aurones. nih.gov
The primary structural difference is the nature of the central heterocyclic ring. The conversion of a flexible chalcone into a more rigid cyclic structure (aurone or flavanone) often leads to an increase in biological potency by reducing the conformational freedom and locking the molecule into a more bioactive shape. mdpi.com
Some investigations have shown that aurones can be more potent than their corresponding chalcone and flavone (B191248) analogs. ijpab.com For example, studies on antioxidant activity have revealed that while the open-chain structure of a chalcone can be effective, the cyclization into an aurone can enhance this activity. mdpi.com Similarly, when evaluating anti-inflammatory effects, the specific scaffold plays a critical role. While flavanones have demonstrated significant nitric oxide (NO) inhibition, aurones like this compound are also noted for their potent anti-inflammatory action, suggesting that the five-membered ring is highly effective for this activity. nih.gov A study synthesizing and evaluating a variety of flavonoids found that aurones with 3,4-dihydroxy groups in the B-ring exhibited high antioxidant activity, comparable to their chalcone, flavanone, and flavonol counterparts. mdpi.com This indicates that while the substitution pattern is crucial, the underlying scaffold (aurone, flavanone, or chalcone) fine-tunes the ultimate biological response.
Significance of Catechol Groups and Molecular Polarity in Bioactivity
A standout feature of the this compound structure is the presence of a 3',4'-dihydroxy substitution pattern on the B-ring. This arrangement is known as a catechol group, and it is a well-established pharmacophore responsible for a wide range of biological activities, particularly potent antioxidant effects. nih.gov
The catechol moiety is an excellent hydrogen/electron donor, which allows it to efficiently scavenge reactive oxygen species (ROS) and terminate damaging free-radical chain reactions. nih.gov The two adjacent hydroxyl groups can also chelate metal ions, which prevents them from participating in redox reactions that generate free radicals. researchgate.net The unique chemistry of the catechol group allows it to participate in numerous interfacial interactions, including strong hydrogen bonding and π-π stacking, which can enhance binding to biological targets like proteins and enzymes. nih.govresearchgate.net The presence of this group has been directly linked to the antioxidant, anti-inflammatory, and cytoprotective effects of many polyphenolic compounds. mdpi.com
Advanced Research Methodologies Applied in Leptosidin Investigations
Spectroscopic Techniques for Ligand-Protein Interaction Studies
Spectroscopic methods are invaluable for investigating the direct interaction between a small molecule like Leptosidin and its protein targets. nih.govjelsciences.comjelsciences.comnih.gov These techniques provide insights into the binding affinity, stoichiometry, and conformational changes that occur upon complex formation. nih.gov
Fluorescence Quenching is a widely used technique to study the binding of ligands to proteins. nih.govmdpi.com Many proteins contain intrinsic fluorophores, such as tryptophan and tyrosine residues, whose fluorescence can be "quenched" or diminished upon the binding of a ligand. nih.govnih.gov By monitoring the decrease in fluorescence intensity as a function of this compound concentration, researchers can determine binding constants and the number of binding sites. mdpi.com The mechanism of quenching, whether static (formation of a non-fluorescent complex) or dynamic (collisional quenching), can also be elucidated, providing further details about the interaction. mdpi.com
Circular Dichroism (CD) Spectroscopy is a powerful tool for assessing changes in the secondary and tertiary structure of a protein upon ligand binding. nih.govresearchgate.net The CD spectrum of a protein is sensitive to its conformation. researchgate.net If the binding of this compound induces a conformational change in its target protein, this will be reflected as a change in the CD spectrum. This information is crucial for understanding the functional consequences of the binding event. nih.gov
| Technique | Principle | Information Obtained for this compound |
|---|---|---|
| Fluorescence Quenching | Measures the decrease in the fluorescence intensity of a protein upon ligand binding. | Binding affinity (Ka), number of binding sites (n), and quenching mechanism. |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. | Changes in the secondary and tertiary structure of the target protein upon this compound binding. |
Computational Chemistry Approaches
Computational chemistry provides powerful in silico tools to predict and analyze the interaction of this compound with its biological targets at an atomic level. nih.govresearchgate.netnih.govuniversiteitleiden.nl These methods complement experimental data and can guide further research.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.govnih.govmdpi.com This method is instrumental in identifying potential binding sites for this compound on a protein and estimating the strength of the interaction, often expressed as a binding energy or docking score. researchgate.netmdpi.com The predicted binding pose can reveal key amino acid residues involved in the interaction, providing a structural basis for the observed biological activity. biointerfaceresearch.com
| Approach | Objective | Key Insights for this compound |
|---|---|---|
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein. | Identification of potential binding sites, prediction of binding energy, and key interacting residues. |
| Molecular Dynamics Simulations | Simulates the time-dependent behavior of a molecular system. | Assessment of the stability of the this compound-protein complex and characterization of conformational changes. |
Molecular Biology Techniques for Gene and Protein Expression Analysis
To understand the downstream effects of this compound within a cell, it is essential to analyze its impact on gene and protein expression. Several molecular biology techniques are employed for this purpose.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive method for measuring the expression levels of specific genes. nih.govnih.gov By quantifying messenger RNA (mRNA) levels, RT-qPCR can reveal whether this compound treatment leads to an up- or down-regulation of genes of interest. nih.gov
RNA Interference (RNAi) is a powerful tool for studying the function of specific genes. nih.govnih.gov By using small interfering RNAs (siRNAs) to silence the expression of a particular gene, researchers can investigate whether that gene is necessary for the biological effects of this compound. nih.gov
Immunoprecipitation is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. embopress.org This can be used to study protein-protein interactions and how they might be modulated by this compound.
| Technique | Purpose | Application in this compound Research |
|---|---|---|
| Western Blotting | Detects and quantifies specific proteins. | Measures changes in protein levels in response to this compound. |
| RT-qPCR | Quantifies gene expression levels. | Determines the effect of this compound on the transcription of target genes. |
| RNA Interference (RNAi) | Silences the expression of specific genes. | Identifies genes that are essential for the observed effects of this compound. |
| Immunoprecipitation | Isolates a specific protein and its binding partners. | Investigates the influence of this compound on protein-protein interactions. |
Enzyme Kinetic and Inhibition Assays for Target Characterization
Enzyme kinetic and inhibition assays are crucial for characterizing the interaction of this compound with specific enzymes. researchgate.netamericanpeptidesociety.orgmdpi.comnih.govnih.gov These assays provide quantitative data on the inhibitory potency and the mechanism of inhibition. americanpeptidesociety.orgnih.gov
By measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of this compound, researchers can determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). mdpi.comnih.gov Further kinetic studies can elucidate the mode of inhibition, whether it is competitive, non-competitive, uncompetitive, or mixed. americanpeptidesociety.orgmdpi.com This information is vital for understanding how this compound interacts with the active site or allosteric sites of an enzyme to modulate its activity. americanpeptidesociety.org
| Parameter | Definition | Significance for this compound |
|---|---|---|
| IC50 (Half-maximal inhibitory concentration) | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. | Provides a measure of the inhibitory potency of this compound. |
| Ki (Inhibition constant) | The dissociation constant for the inhibitor-enzyme complex. | A more fundamental measure of the affinity of this compound for the enzyme. |
| Mode of Inhibition | Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex (e.g., competitive, non-competitive). | Provides insights into the mechanism by which this compound inhibits the enzyme. |
Future Directions and Emerging Research Perspectives
Identification of Undiscovered Molecular Targets and Signaling Pathways
While initial research has identified Protein Kinase A catalytic subunit alpha (PRKACA) as a molecular target of leptosidin, the full spectrum of its interactions within the cell remains largely unexplored. wikipedia.org Flavonoids, the class of compounds to which this compound belongs, are known to interact with a multitude of cellular signaling pathways. nih.gov This promiscuity suggests that this compound likely has additional, undiscovered molecular targets that contribute to its biological effects.
Future research is anticipated to employ advanced methodologies to uncover these targets. Computational approaches, such as molecular docking and virtual screening, can predict potential binding partners by modeling the interaction between this compound and vast libraries of protein structures. nih.gov Furthermore, network pharmacology, which integrates bioinformatic analysis with experimental validation, offers a powerful tool to construct a comprehensive map of the compound's potential targets and its influence on complex signaling networks. mdpi.com Key signaling pathways that are frequently modulated by flavonoids and warrant investigation in the context of this compound include the mitogen-activated protein kinase (MAPK) cascades (such as ERK, JNK, and p38), the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.govmdpi.com Elucidating how this compound interacts with these and other pathways is crucial for a complete understanding of its mechanism of action.
| Signaling Pathway | Key Functions | Potential Relevance to this compound's Activity | Key Protein Families Involved |
|---|---|---|---|
| MAPK/ERK Pathway | Cell proliferation, differentiation, survival | Investigation of anti-proliferative effects | Ras, Raf, MEK, ERK |
| PI3K/Akt/mTOR Pathway | Cell growth, metabolism, survival, angiogenesis | Exploring effects on cell growth and survival regulation | PI3K, Akt, PTEN, mTOR |
| JNK and p38 MAPK Pathways | Response to cellular stress, inflammation, apoptosis | Understanding roles in inflammation and programmed cell death | JNK, p38, MAP2K, MAP3K |
| JAK/STAT Pathway | Immune response, inflammation, cell growth | Assessing immunomodulatory and anti-inflammatory potential | JAKs, STATs, Cytokine Receptors |
| Wnt/β-catenin Pathway | Development, cell fate, proliferation | Investigating potential roles in developmental processes and cell differentiation | Wnt, Frizzled, β-catenin, GSK3β |
Development of Novel Synthetic Routes and Bioactive Analogs with Enhanced Specificity
The availability of pure this compound in sufficient quantities is essential for comprehensive biological evaluation. While a synthetic route involving an Aldol (B89426) condensation reaction has been reported, achieving total yields of 5–36%, the development of more efficient, scalable, and cost-effective synthetic methodologies is a critical future direction. nih.gov Innovations in organic synthesis, such as leveraging transition-metal catalysis or novel protecting group strategies, could significantly improve the accessibility of this compound for research purposes. beilstein-journals.org
Beyond synthesizing the natural product itself, a significant area of future research lies in the design and synthesis of novel bioactive analogs. Through medicinal chemistry approaches, the core structure of this compound can be systematically modified to create derivatives with improved pharmacological properties. The goals of such analog development include enhancing potency, increasing selectivity for specific molecular targets to reduce potential off-target effects, and optimizing physicochemical properties for better bioavailability. iiserpune.ac.in This process of structure-activity relationship (SAR) studies is fundamental to transforming a promising natural product into a viable therapeutic lead.
| Strategy | Objective | Methodology Examples | Potential Outcome for this compound Research |
|---|---|---|---|
| Novel Synthetic Route Development | Increase yield, reduce steps, improve scalability and cost-effectiveness. | Flow chemistry, catalytic C-H activation, novel cyclization strategies. | Greater availability of this compound for extensive preclinical testing. |
| Structure-Activity Relationship (SAR) Studies | Identify key structural features responsible for biological activity. | Synthesis of a library of analogs with systematic modifications to hydroxyl and methoxy (B1213986) groups. | A clear understanding of which parts of the molecule are critical for its function. |
| Bioisosteric Replacement | Improve potency, selectivity, or pharmacokinetic properties by replacing functional groups. | Replacing hydroxyl groups with fluoro or amino groups; modifying the benzofuranone core. | Analogs with enhanced target specificity or improved metabolic stability. |
| Prodrug Synthesis | Enhance solubility, membrane permeability, and overall bioavailability. | Attaching cleavable moieties (e.g., esters, phosphates) to the hydroxyl groups. | Compounds that can be more effectively delivered and activated in vivo. |
Exploration of Advanced Delivery Systems for Pre-clinical Research
A common challenge for flavonoids, including potentially this compound, is their limited bioavailability due to factors like poor aqueous solubility and rapid metabolism. mdpi.com These limitations can hinder their therapeutic efficacy in vivo. Consequently, the exploration of advanced drug delivery systems is a crucial step for facilitating meaningful preclinical research. genesispub.org
Nanotechnology-based carriers offer promising solutions to overcome these pharmacokinetic hurdles. preprints.org Systems such as liposomes, solid lipid nanoparticles (SLN), polymeric nanoparticles, and micelles can encapsulate this compound, thereby protecting it from premature degradation, improving its solubility, and potentially enabling targeted delivery to specific tissues or cells. mdpi.comnih.govnih.gov For instance, liposomes, which are vesicles composed of lipid bilayers, can carry both hydrophilic and hydrophobic compounds and have been shown to be effective in drug delivery. mdpi.com By loading this compound into these advanced carriers, researchers can enhance its concentration at the site of action, prolong its circulation time, and achieve a more controlled release profile, which is essential for accurate evaluation in preclinical models. mdpi.com
| Delivery System | Description | Potential Advantages for this compound |
|---|---|---|
| Liposomes | Spherical vesicles composed of one or more phospholipid bilayers. | Biocompatible; can encapsulate both hydrophilic and lipophilic compounds; potential for surface modification for targeting. genesispub.org |
| Solid Lipid Nanoparticles (SLN) | Nanoparticles made from solid lipids, stable at room and body temperature. | High stability; controlled release; potential to improve oral bioavailability. nih.gov |
| Polymeric Nanoparticles | Nanoparticles formulated from biodegradable polymers like PLGA. | Sustained and controlled drug release; protects drug from degradation; can be functionalized for targeting. nih.gov |
| Micelles | Self-assembling core-shell nanostructures, typically formed by amphiphilic block copolymers. | Can solubilize poorly water-soluble compounds like this compound in their hydrophobic core. genesispub.org |
In-depth Investigations in Complex Biological Systems (e.g., Organoids, Ex Vivo Models, Advanced Pre-clinical Animal Models for Mechanistic Studies)
To accurately predict the potential effects of this compound in humans, it is imperative to move beyond simple two-dimensional (2D) cell cultures and utilize more complex, physiologically relevant biological systems. nih.gov Future in-depth investigations should focus on advanced in vitro and in vivo models that better recapitulate the complexity of human tissues and diseases.
Organoids, which are three-dimensional (3D) cell cultures derived from stem cells that self-organize to mimic the structure and function of an organ, provide a powerful platform for studying compound effects in a human-relevant context. nih.gov Similarly, ex vivo models using fresh patient-derived tissue slices allow for the assessment of this compound's activity in an intact tissue microenvironment. For systemic and mechanistic studies, advanced preclinical animal models, such as genetically engineered mouse models (GEMMs) or patient-derived xenograft (PDX) models, are indispensable. nih.govnih.gov These sophisticated models allow researchers to study the pharmacokinetics, pharmacodynamics, and efficacy of this compound in the context of a whole, living organism, providing crucial insights that are unobtainable from simpler systems. researchgate.netpreprints.org
| Model System | Description | Key Advantages for Mechanistic Studies | Limitations |
|---|---|---|---|
| Organoids | 3D self-organizing structures grown from stem cells that mimic organ architecture. | High physiological and genetic relevance to human tissues; suitable for high-throughput screening. | Lack of vascularization and immune system components. |
| Ex Vivo Models | Freshly isolated tissues or organs maintained in culture for short-term studies. | Preserves the native tissue microenvironment, including multiple cell types and extracellular matrix. | Limited viability and experimental timeframe. |
| Genetically Engineered Animal Models | Animals (e.g., mice) with specific genetic modifications to model human diseases. | Allows for study of compound effects on specific genes/pathways in a whole organism; intact immune system. | Potential species-specific differences in physiology and metabolism. nih.gov |
| Patient-Derived Xenograft (PDX) Models | Implantation of human tumor tissue into immunocompromised mice. | Maintains the heterogeneity and architecture of the original human tumor. | Lack of a functional human immune system; can be costly and time-consuming. |
Integration of Multi-omics Data (e.g., Proteomics, Metabolomics) for Systems-Level Understanding of this compound's Biological Effects
To achieve a holistic understanding of this compound's impact on biological systems, future research must move beyond single-endpoint assays and embrace a systems biology approach. metabolomics.se The integration of multi-omics data—primarily proteomics and metabolomics—will be instrumental in mapping the comprehensive cellular response to this compound treatment.
Proteomics, the large-scale study of proteins, can identify changes in protein expression and post-translational modifications, helping to pinpoint the specific signaling pathways and cellular machinery affected by this compound. nih.govmdpi.com Metabolomics, the study of small molecules or metabolites, provides a functional readout of the cellular state and can reveal how this compound alters metabolic pathways. nih.govmdpi.com By integrating these datasets, researchers can construct detailed network models of this compound's mechanism of action. nih.gov This systems-level perspective can uncover unexpected biological effects, identify biomarkers that predict response to the compound, and generate new, testable hypotheses about its therapeutic potential. scienceopen.com
| Omics Technology | Type of Data Generated | Key Questions Addressed |
|---|---|---|
| Proteomics | Global protein expression levels, post-translational modifications (e.g., phosphorylation). | Which proteins does this compound interact with? Which signaling pathways are activated or inhibited? |
| Metabolomics | Global profile of endogenous small molecules (metabolites). | How does this compound alter cellular metabolism? Which metabolic pathways are most affected? |
| Transcriptomics | Global gene expression levels (mRNA). | Which genes are up- or down-regulated following this compound treatment? |
| Multi-omics Integration | A combined network map of gene, protein, and metabolite changes. | What is the complete cellular response to this compound? Can we identify biomarkers of its activity? |
Q & A
Q. What are the recommended methods for isolating and purifying Leptosidin from natural sources?
this compound (C₁₆H₁₂O₆) is typically isolated from plants in the Fabaceae family. Key steps include:
- Extraction : Use polar solvents (e.g., methanol/water mixtures) to solubilize phenolic compounds .
- Purification : Employ column chromatography with silica gel or Sephadex LH-20, followed by HPLC with a C18 reverse-phase column for high-purity isolation .
- Characterization : Confirm identity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS), cross-referencing with published spectral data .
Q. How can researchers validate the structural identity of synthesized this compound derivatives?
- Spectral Analysis : Compare NMR chemical shifts (e.g., aurone backbone signals: δ 6.2–6.8 ppm for aromatic protons) and HR-MS data with literature values .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for novel derivatives (e.g., glycosylated forms like this compound 6-xylosyl-(1→4)-arabinoside) .
- Purity Assessment : Use TLC or HPLC with UV detection (λ = 280–320 nm) to ensure ≥95% purity .
Q. What analytical techniques are critical for quantifying this compound in complex matrices?
- LC-MS/MS : Offers sensitivity for trace quantification in biological samples (LOQ ≤ 10 ng/mL) .
- UV-Vis Spectrophotometry : Use molar extinction coefficients (ε ≈ 12,000 M⁻¹cm⁻¹ at 340 nm) for rapid quantification in plant extracts .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s reported bioactivity?
Conflicting data on antioxidant vs. pro-oxidant effects may arise from:
- Dosage Dependency : Test multiple concentrations (e.g., 1–100 μM) in cell-based assays (e.g., DCFH-DA for ROS measurement) .
- Model System Variability : Compare results across cell lines (e.g., HepG2 vs. RAW 264.7 macrophages) and in vivo models .
- Standardized Protocols : Adopt OECD guidelines for reproducibility, including positive/negative controls (e.g., ascorbic acid for antioxidants) .
Q. What strategies optimize the reproducibility of this compound’s pharmacokinetic studies?
- Dosing Regimens : Account for rapid metabolism by pre-treating with β-glucuronidase inhibitors in plasma samples .
- Species-Specific Differences : Compare pharmacokinetics in rodents vs. non-human primates to identify interspecies variability .
- Data Transparency : Report full LC-MS parameters (e.g., ionization mode, collision energy) to enable cross-lab validation .
Q. How can mechanistic studies differentiate this compound’s direct vs. indirect effects on cellular targets?
- Kinetic Assays : Measure real-time interactions (e.g., surface plasmon resonance for protein binding) .
- Gene Knockdown Models : Use siRNA to silence putative targets (e.g., Nrf2 for antioxidant response) and assess pathway dependency .
- Metabolomic Profiling : Track downstream metabolites via UPLC-QTOF-MS to identify indirect signaling mediators .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
- Multivariate Analysis : Apply PCA or PLS-DA to disentangle confounding variables in omics datasets .
- Power Analysis : Predefine sample sizes (n ≥ 6) to ensure statistical robustness for in vivo experiments .
Data Contradiction & Validation
Q. How should researchers address discrepancies in this compound’s reported solubility profiles?
Q. What validation steps are essential when replicating published synthesis protocols for this compound analogs?
- Intermediate Characterization : Validate each synthetic step with FT-IR and ¹H NMR to confirm functional group transformations .
- Cross-Lab Collaboration : Share samples with independent labs for LC-MS/MS verification .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
